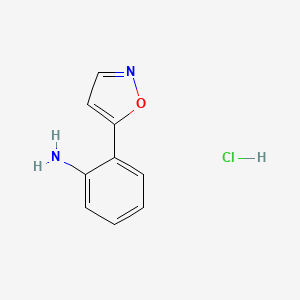

2-(Isoxazol-5-yl)aniline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Isoxazol-5-yl)aniline hydrochloride is a chemical compound with the molecular formula C9H9ClN2O. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isoxazol-5-yl)aniline hydrochloride typically involves the formation of the isoxazole ring followed by the introduction of the aniline moiety. One common method involves the cycloaddition reaction of an alkyne with a nitrile oxide to form the isoxazole ring. The reaction is usually catalyzed by copper(I) or ruthenium(II) catalysts .

In an alternative metal-free approach, the isoxazole ring can be synthesized by reacting α-acetylenic γ-hydroxyaldehydes with hydroxylamine hydrochloride under microwave irradiation . This method offers the advantages of being eco-friendly and cost-effective.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis can also be scaled up for industrial applications, providing a rapid and efficient method for producing this compound .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Isoxazol-5-yl)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or halogens for halogenation.

Major Products Formed

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of amines and other reduced products.

Substitution: Formation of nitro or halogenated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is being investigated for its potential as a bioactive molecule with various therapeutic applications, particularly as an anticancer agent. Isoxazole derivatives are known to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell regulation. Research indicates that 2-(Isoxazol-5-yl)aniline hydrochloride may exhibit similar inhibitory effects on HDAC isoforms, leading to increased apoptosis in cancer cells .

Table 1: Biological Activity Overview

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits HDAC activity; promotes apoptosis in cancer cell lines. |

| Antimicrobial | Exhibits activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. |

| Antiviral | Potential effectiveness against viruses such as HSV and HIV. |

Antimicrobial Activity

Studies have shown that isoxazole derivatives can demonstrate significant antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Antiviral Activity

Recent research has highlighted the antiviral potential of isoxazole derivatives. Certain analogs of this compound have shown enhanced activity against herpes simplex virus (HSV) compared to standard antiviral drugs.

Table 3: Antiviral Activity Against HSV

| Compound | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index |

|---|---|---|---|

| Compound A (analog) | 0.07 | >10.00 | >142.86 |

| Compound B (analog) | 0.09 | >10.00 | >111.11 |

| Acyclovir (control) | 0.18 | >10.00 | >55.56 |

Study on Anticancer Activity

A study demonstrated that this compound effectively inhibited HDAC activity in various cancer cell lines, leading to increased rates of apoptosis . These findings suggest its potential as a therapeutic agent in cancer treatment.

Antiviral Evaluation

Another investigation assessed the antiviral efficacy of this compound against multiple RNA viruses, revealing specific derivatives exhibited significant inhibitory effects on viral replication . This highlights the compound's versatility in addressing viral infections.

Comparative Study

Research comparing various isoxazole derivatives emphasized the unique potency of this compound in inhibiting cellular pathways critical for cancer progression and viral replication . This underscores its potential as a lead compound for drug development.

Mécanisme D'action

The mechanism of action of 2-(Isoxazol-5-yl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can act as a pharmacophore, binding to active sites and modulating biological activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Isoxazol-3-yl)aniline hydrochloride

- 2-(Isoxazol-4-yl)aniline hydrochloride

- 2-(Isoxazol-5-yl)benzylamine hydrochloride

Uniqueness

2-(Isoxazol-5-yl)aniline hydrochloride is unique due to its specific substitution pattern on the isoxazole ring, which can influence its chemical reactivity and biological activity. Compared to other isoxazole derivatives, this compound may exhibit distinct pharmacological properties and synthetic versatility .

Activité Biologique

2-(Isoxazol-5-yl)aniline hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines an isoxazole ring with an aniline moiety, which contributes to its reactivity and interaction with biological targets. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antiviral properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is represented as follows:

- Molecular Formula : C10H8ClN3O

- CAS Number : 2172074-17-6

The isoxazole ring is a five-membered heterocyclic compound that plays a crucial role in the compound's pharmacological properties. The specific substitution pattern on the isoxazole ring influences both its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may function as an inhibitor or modulator of specific pathways involved in disease processes. For instance, compounds with similar structures have been shown to inhibit histone deacetylases (HDACs), which are critical in regulating cancer cell proliferation and survival.

1. Anticancer Activity

Research indicates that this compound exhibits significant potential as an anticancer agent. Isoxazole derivatives are known for their ability to inhibit HDACs, which can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells. In vitro studies have demonstrated that this compound can inhibit various cancer cell lines, suggesting its utility in cancer therapy.

Table 1: Anticancer Activity of Isoxazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | 12.5 | HDAC inhibition |

| 2-(Isoxazol-3-yl)aniline | MCF7 (Breast Cancer) | 15.0 | HDAC inhibition |

| 2-(Isoxazol-4-yl)aniline | HeLa (Cervical Cancer) | 10.0 | HDAC inhibition |

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that isoxazole derivatives can exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

3. Antiviral Activity

Recent research has highlighted the antiviral potential of isoxazole derivatives, including their effectiveness against several viruses such as HSV and HIV . For example, certain analogs have shown enhanced activity against HSV-1 and HSV-2 compared to standard antiviral drugs like acyclovir.

Table 3: Antiviral Activity Against HSV

| Compound | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index |

|---|---|---|---|

| Compound A (analog) | 0.07 | >10.00 | >142.86 |

| Compound B (analog) | 0.09 | >10.00 | >111.11 |

| Acyclovir (control) | 0.18 | >10.00 | >55.56 |

Case Studies

Several studies have focused on the synthesis and evaluation of the biological activities of isoxazole derivatives similar to this compound:

- Study on Anticancer Activity : A study demonstrated that the compound effectively inhibited HDAC activity in various cancer cell lines, leading to increased apoptosis rates.

- Antiviral Evaluation : Another investigation assessed the antiviral efficacy against multiple RNA viruses, revealing that specific derivatives exhibited significant inhibitory effects on viral replication .

- Comparative Study : Research comparing various isoxazole derivatives highlighted the unique potency of this compound in inhibiting cellular pathways critical for cancer progression and viral replication .

Propriétés

IUPAC Name |

2-(1,2-oxazol-5-yl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O.ClH/c10-8-4-2-1-3-7(8)9-5-6-11-12-9;/h1-6H,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGLZKKKHGODSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=NO2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.